molecular formula C10H9ClF3N5O B7532214 4-chloro-2-methyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrazole-3-carboxamide

4-chloro-2-methyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrazole-3-carboxamide

Cat. No.: B7532214
M. Wt: 307.66 g/mol
InChI Key: PPJMQVWXFGDKHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-methyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrazole-3-carboxamide is a compound that has gained interest in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrazole-3-carboxamide involves the inhibition of various enzymes and pathways that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. Additionally, this compound has been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of various enzymes and pathways, as discussed above. Physiologically, this compound has been shown to reduce inflammation and pain, as well as inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-2-methyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrazole-3-carboxamide in lab experiments include its potential applications in cancer research, inflammation, and pain management. Additionally, this compound has shown low toxicity in animal studies. The limitations of using this compound in lab experiments include the need for further studies to determine its safety and efficacy in humans, as well as the need for more research to fully understand its mechanism of action.

Future Directions

For the study of 4-chloro-2-methyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrazole-3-carboxamide include further studies to determine its safety and efficacy in humans. Additionally, more research is needed to fully understand its mechanism of action and potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Further studies may also focus on the development of analogs of this compound to improve its properties and potential applications.
In conclusion, this compound is a compound that has gained interest in scientific research for its potential applications in cancer treatment, inflammation, and pain management. Further studies are needed to fully understand its mechanism of action and potential applications in other fields.

Synthesis Methods

The synthesis of 4-chloro-2-methyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrazole-3-carboxamide involves the reaction of 4-chloro-2-methylpyrazole-3-carboxylic acid with 2,2,2-trifluoroethyl hydrazine and 1,1'-carbonyldiimidazole in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound.

Scientific Research Applications

4-chloro-2-methyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrazole-3-carboxamide has been studied for its potential applications in cancer treatment, inflammation, and pain management. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation and pain management studies have also shown that this compound has anti-inflammatory and analgesic effects.

Properties

IUPAC Name

4-chloro-2-methyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3N5O/c1-18-8(7(11)3-15-18)9(20)17-6-2-16-19(4-6)5-10(12,13)14/h2-4H,5H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJMQVWXFGDKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NC2=CN(N=C2)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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